molecular formula C6H2BrFINO2 B1381758 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene CAS No. 1805108-45-5

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene

Cat. No. B1381758
M. Wt: 345.89 g/mol
InChI Key: DHLWQXGCFNCLQB-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene is a chemical compound with the molecular formula C6H2BrFINO2 . It has a molecular weight of 345.89 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, iodo, and nitro groups . The InChI string representation of the molecule is InChI=1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H .


Physical And Chemical Properties Analysis

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene has a molecular weight of 345.89 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 45.8 Ų .

Scientific Research Applications

Photofragment Translational Spectroscopy

  • Study of Photodissociation Reactions : A study conducted by Gu et al. (2001) used photofragment translational spectroscopy (PTS) to examine the ultraviolet photodissociation of 1-bromo-4-fluorobenzene, which is closely related to 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene. This research contributes to understanding the photodissociation mechanisms and the effect of halogen substitution in such compounds (Gu et al., 2001).

Chemical Reactivity and Interaction Studies

  • Reactivity in Ionic Liquids : Ernst et al. (2013, 2014) investigated the reactivity of the 1-bromo-4-nitrobenzene radical anion in ionic liquids, providing insights into the behavior of similar compounds like 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene in non-conventional solvents. This research is significant for understanding the chemical behavior in ionic environments (Ernst et al., 2013), (Ernst et al., 2014).

  • Electrochemical Reduction : A study on the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid was conducted by Ernst et al. (2014). This research provides insights into the electrochemical behavior of closely related compounds like 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene and its potential applications in electrochemical synthesis (Ernst et al., 2014).

Nanotechnology and Material Science

  • Nanowire Construction : Jiang et al. (2007) explored the construction of nanowires using 1-iodo-4-nitrobenzene on graphite, which could be analogous to applications involving 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene in nanotechnology and material science (Jiang et al., 2007).

  • Improvement in Organic Polymer Solar Cells : Research by Yang et al. (2016) indicated that 1-Bromo-4-Nitrobenzene, a compound similar to 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene, can enhance the performance of organic polymer solar cells. This suggests potential applications in improving solar cell efficiencies (Yang et al., 2016).

Synthesis and Chemical Transformations

  • Intermediate in Medicinal Chemistry : Zhai Guang-xin (2006) studied the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in medicinal chemistry, highlighting the potential role of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene in similar synthesis pathways (Zhai Guang-xin, 2006).

  • Synthesis of Complex Organic Molecules : Some et al. (2007) described new protocols for synthesizing quinolines and substituted derivatives from compounds like 1-bromo-2-nitrobenzene, which is structurally related to 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene. This research provides a foundation for complex organic synthesis involving similar halogenated nitrobenzenes (Some et al., 2007).

properties

IUPAC Name

1-bromo-4-fluoro-5-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLWQXGCFNCLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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